1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine

Chiral resolution Asymmetric synthesis Enantiomeric purity

1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine (CAS 1270418-82-0) is a racemic α-substituted allylic primary amine with the molecular formula C₁₀H₉ClF₃N and a molecular weight of 235.63 g/mol. The compound features a 3-chloro-4-(trifluoromethyl)phenyl ring attached to a prop-2-enylamine side chain bearing a single chiral center (undefined stereochemistry in the racemate), yielding predicted physicochemical properties of XLogP3 = 3.1, topological polar surface area = 26 Ų, and a predicted pKa of 7.80 ± 0.10.

Molecular Formula C10H9ClF3N
Molecular Weight 235.63 g/mol
Cat. No. B15237333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine
Molecular FormulaC10H9ClF3N
Molecular Weight235.63 g/mol
Structural Identifiers
SMILESC=CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N
InChIInChI=1S/C10H9ClF3N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2
InChIKeyQTOKHRSYBLJHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine (CAS 1270418-82-0): Structural Baseline and Procurement Profile


1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine (CAS 1270418-82-0) is a racemic α-substituted allylic primary amine with the molecular formula C₁₀H₉ClF₃N and a molecular weight of 235.63 g/mol [1]. The compound features a 3-chloro-4-(trifluoromethyl)phenyl ring attached to a prop-2-enylamine side chain bearing a single chiral center (undefined stereochemistry in the racemate), yielding predicted physicochemical properties of XLogP3 = 3.1, topological polar surface area = 26 Ų, and a predicted pKa of 7.80 ± 0.10 [1][2]. Commercially available at ≥98% purity from multiple suppliers, this compound serves as a chiral building block in medicinal chemistry and organic synthesis, where the combination of the electron-withdrawing trifluoromethyl group, the chloro substituent, and the allylic amine functionality provides a differentiated scaffold for downstream derivatization .

Why 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine Cannot Be Freely Substituted with In-Class Analogs


Although several compounds share the C₁₀H₉ClF₃N molecular formula or the trifluoromethylated allylic amine scaffold, three structural variables independently control their utility as synthetic intermediates and their physicochemical behavior: (1) the regiochemical positioning of the chloro and trifluoromethyl substituents on the phenyl ring (3-Cl-4-CF₃ versus 4-Cl-3-CF₃), which alters electronic density at the benzylic carbon and influences amine basicity ; (2) the presence or absence of the allylic double bond, which determines the number of rotatable bonds (2 in the allylic amine versus 1 in the saturated ethanamine analog) and the availability of the vinyl group for cross-coupling, Michael addition, or polymerization reactions ; and (3) the enantiomeric composition—the racemate (CAS 1270418-82-0) provides a 1:1 mixture of both enantiomers at a lower cost point, whereas the single-enantiomer forms (R: CAS 1213544-52-5; S: CAS 1213120-75-2) are required for enantioselective synthesis applications where stereochemical fidelity is critical [1]. These variables cannot be adjusted independently; substituting one analog for another changes at least two of these dimensions simultaneously.

Quantitative Differentiation Evidence: 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine Versus Closest Analogs


Racemate Versus Single Enantiomers: Stereochemical Composition and Procurement Implications

The target compound (CAS 1270418-82-0) is the racemic mixture containing both (R)- and (S)-enantiomers in a 1:1 ratio, as indicated by its PubChem record showing 0 defined atom stereocenters and 1 undefined stereocenter [1]. In contrast, the (R)-enantiomer (CAS 1213544-52-5) and (S)-enantiomer (CAS 1213120-75-2) are single-enantiomer products. All three share identical molecular formula (C₁₀H₉ClF₃N), MW (235.63 g/mol), LogP (3.5446), and TPSA (26.02 Ų), but differ in stereochemical composition . The racemate is typically available at lower cost and in larger catalog quantities, while the single enantiomers are essential for applications where enantioselectivity governs biological or catalytic outcomes [1].

Chiral resolution Asymmetric synthesis Enantiomeric purity

Allylic Double Bond: Rotatable Bond Count and Synthetic Versatility Versus Saturated Analog

The target compound possesses an allylic (vinyl) C=C double bond conjugated to the amine-bearing chiral center, giving it 2 rotatable bonds . Its closest saturated analog, (1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine (CAS 1213108-25-8), lacks this double bond and has only 1 rotatable bond, a LogP of 3.3785 (vs. 3.5446 for the target), and a lower MW of 223.62 g/mol (vs. 235.63) . The allyl group provides a reactive handle for transition-metal-catalyzed cross-coupling, Michael addition, hydroamination, and polymerization reactions that are not accessible with the saturated ethanamine analog .

Synthetic handle Cross-coupling Rotatable bonds

Regioisomeric Substitution Pattern: 3-Cl-4-CF₃ Versus 4-Cl-3-CF₃ Phenyl Ring Configuration

The target compound bears the chloro substituent at position 3 and the trifluoromethyl group at position 4 of the phenyl ring. Its regioisomer, (1S)-1-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine (CAS 1213507-13-1), has these groups swapped (4-Cl-3-CF₃). While both regioisomers share identical molecular formula (C₁₀H₉ClF₃N), molecular weight (235.63 g/mol), LogP (3.5446), and TPSA (26.02 Ų), the electronic environment at the benzylic amine carbon differs due to the distinct inductive and resonance effects of Cl and CF₃ at ortho vs. meta positions relative to the amine attachment point . The pKa of the amine group is affected by the substitution pattern; the target compound has a predicted pKa of 7.80, determined by the combined electron-withdrawing effects of both substituents [1].

Regioisomerism Electronic effects Steric hindrance

Chloro Substituent Contribution to Molecular Weight and Lipophilicity Versus Des-Chloro Analog

The target compound contains a chlorine atom at the 3-position of the phenyl ring. The des-chloro analog, (1S)-1-[3-(trifluoromethyl)phenyl]prop-2-enylamine (CAS 1213900-21-0), lacks this chlorine and has a molecular formula of C₁₀H₁₀F₃N and a molecular weight of 201.19 g/mol—34.44 Da lower than the target (235.63 g/mol) . The chlorine atom adds significant mass and contributes to increased lipophilicity (XLogP3 = 3.1 for the target compound, per PubChem) [1]. The chloro substituent also provides a site for further derivatization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, which is absent in the des-chloro analog .

Lipophilicity Molecular weight Halogen effects

Ionization State at Physiological pH: Predicted pKa Differentiates Amine Basicity

The predicted pKa of the amine group in the target compound is 7.80 ± 0.10 [1]. At physiological pH (7.4), this means approximately 50% of the compound exists in the protonated (ammonium) form and 50% in the neutral free-base form, calculated from the Henderson-Hasselbalch equation. This ionization profile has implications for membrane permeability, solubility, and protein binding in biological assays. While pKa data for the regioisomer (4-Cl-3-CF₃) and des-chloro analog are not directly available from the same predictive model for direct comparison, the presence of the electron-withdrawing chloro and trifluoromethyl substituents is expected to lower the pKa relative to unsubstituted phenyl analogs [2].

Amine basicity Physiological pH Ionization state

Optimal Research and Industrial Application Scenarios for 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine


Racemic Screening Libraries for Initial Hit Identification in Drug Discovery

For high-throughput screening campaigns where stereochemical outcome is not yet established as critical for target engagement, the racemic 1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine (CAS 1270418-82-0) is the cost-effective entry point. Its LogP of 3.5446 and TPSA of 26.02 Ų place it within favorable drug-like chemical space for membrane permeability . If a hit is identified, the single enantiomers (R: CAS 1213544-52-5; S: CAS 1213120-75-2) can be procured for follow-up enantioselective SAR studies, as supported by the stereochemical differentiation evidence [1].

Covalent Inhibitor or Chemical Probe Design Exploiting the Allylic Warhead

The allyl double bond in the prop-2-enylamine side chain provides an electrophilic warhead suitable for covalent targeting of cysteine residues in proteins or for participating in palladium-catalyzed cross-coupling reactions for library diversification. With 2 rotatable bonds versus 1 for the saturated ethanamine analog (CAS 1213108-25-8), this compound offers greater conformational flexibility and a reactive vinyl handle not available in the saturated comparator . Medicinal chemistry teams designing targeted covalent inhibitors should prioritize the allylic amine over the saturated analog specifically for this synthetic versatility.

Chiral Building Block for Asymmetric Synthesis of Fluorinated Pharmaceuticals

α-Trifluoromethylated chiral amines are highly valued in medicinal chemistry for their enhanced metabolic stability and lipophilicity . The single-enantiomer forms of this compound—(R)-enantiomer (CAS 1213544-52-5) and (S)-enantiomer (CAS 1213120-75-2)—serve as enantiopure building blocks for the asymmetric synthesis of fluorinated drug candidates. The 3-chloro-4-trifluoromethyl substitution pattern differentiates this scaffold from the regioisomeric 4-chloro-3-trifluoromethyl analog (CAS 1213507-13-1), providing a distinct electronic environment at the chiral benzylic amine center that may influence diastereoselectivity in subsequent transformations .

Agrochemical Intermediate Requiring Late-Stage Chloro Functionalization

The chloro substituent at the 3-position of the phenyl ring provides a handle for late-stage derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling. The 34.44 Da higher molecular weight versus the des-chloro analog (CAS 1213900-21-0) reflects the presence of this additional synthetic vector . In agrochemical discovery programs where halogenated aromatic rings are common pharmacophores, this compound offers an advantage over the des-chloro analog by providing an orthogonal functionalization site.

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